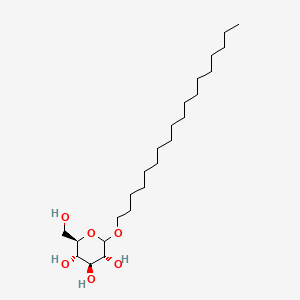

Octadecyl D-glucoside

Description

Significance of Octadecyl D-Glucoside within Amphiphilic Carbohydrate Chemistry Research

Octadecyl D-glucoside is a non-ionic surfactant that belongs to the broader class of alkyl glucosides. researchgate.net Its importance in research stems from its amphiphilic nature, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. um.edu.my This duality is conferred by its molecular architecture: a polar glucose head and a nonpolar 18-carbon alkyl tail. nih.govchemicalbook.com This structure allows Octadecyl D-glucoside molecules to self-assemble in aqueous solutions, forming aggregates such as micelles and liquid crystalline phases. um.edu.mynih.gov

The self-assembly behavior is a key area of investigation. Factors such as concentration and temperature dictate the types of structures formed. nih.gov Research has shown that alkyl glucosides can form various liquid crystalline phases, including lamellar, hexagonal, and cubic phases, which are of interest for various applications. nih.govresearchgate.netmdpi.com The long octadecyl chain in Octadecyl D-glucoside particularly influences its physical properties, such as its melting point and its behavior in forming these ordered structures. researchgate.net

The study of such compounds contributes to the broader understanding of amphiphilic macromolecules and their potential applications, which can range from detergents and emulsifiers to more specialized uses in biochemistry, such as the crystallization of membrane proteins. brillachem.comnih.gov

Physicochemical Properties of Octadecyl D-Glucoside:

| Property | Value |

| Molecular Formula | C24H48O6 chemicalbook.comchemsrc.com |

| Molecular Weight | 432.63 g/mol chemicalbook.comchemsrc.com |

| Boiling Point | 565.4±50.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 295.7±30.1 °C chemsrc.com |

| Density | 1.1±0.1 g/cm3 chemsrc.com |

| LogP | 6.34 chemsrc.com |

Historical Development and Evolution of Research Perspectives on Alkyl Glucosides

The journey of alkyl glucoside research began over a century ago. In 1893, German chemist Emil Fischer first synthesized an alkyl glucoside by reacting glucose with anhydrous ethanol (B145695) in the presence of an acid catalyst. ulprospector.comcir-safety.org This foundational work, known as Fischer glycosidation, opened the door to creating these novel compounds. brillachem.com Fischer correctly identified key properties of these early alkyl glycosides, such as their stability against oxidation and hydrolysis, particularly in alkaline conditions. brillachem.com

Initial research was largely of academic interest. e-bookshelf.de A significant step towards practical application occurred around 40 years after Fischer's discovery, with the first patent application in Germany describing the use of alkyl glucosides in detergents. e-bookshelf.debrillachem.com However, it took several more decades of research and development to overcome chemical and technological hurdles for large-scale production. e-bookshelf.de

In the early 1980s, companies like Henkel KGaA and Horizon began developing alkyl glucosides with longer alkyl chains (C12-C14), aiming to create new surfactants for the cosmetics and detergent industries. brillachem.com This shift towards longer-chain variants, including those with octyl (C8) to hexadecyl (C16) chains, was a direct application of Fischer's early synthesis principles to hydrophobic alcohols. brillachem.com The successful industrial production process designed by Henkel marked a major milestone, making alkyl polyglucosides commercially available in large quantities. ulprospector.come-bookshelf.de

The evolution of research has also seen the exploration of different synthetic routes, including the Koenigs-Knorr synthesis, which was used by Fischer and Helferich in 1911 to synthesize the first long-chain alkyl glucoside with surfactant properties. brillachem.com While chemical methods have dominated industrial production, enzymatic synthesis routes continue to be an area of academic investigation. brillachem.com Today, research continues to explore the diverse properties and potential applications of a wide range of alkyl glucosides, driven by their derivation from renewable resources and favorable environmental profiles. researchgate.netulprospector.com

Properties

CAS No. |

27836-65-3 |

|---|---|

Molecular Formula |

C24H48O6 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |

InChI Key |

UFSKIYBOKFBSOA-GNADVCDUSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Octadecyl D Glucoside

Established Synthetic Routes

Two principal methods dominate the synthesis of alkyl polyglucosides like Octadecyl D-glucoside: traditional acid-catalyzed condensation and increasingly favored enzymatic strategies.

The direct, single-stage chemical synthesis, often referred to as Fischer glycosylation, involves the reaction of D-glucose with an excess of 1-octadecanol in the presence of an acid catalyst at elevated temperatures. d-nb.infogoogle.com This method is a cornerstone of industrial production but requires harsh conditions. d-nb.info

The reaction proceeds via a condensation mechanism where water is eliminated. google.com A variety of strong acid catalysts are employed to facilitate this reaction.

Common Acid Catalysts and Reaction Conditions:

| Catalyst | Temperature Range (°C) | Reactant Ratio (Glucose:Alcohol:Catalyst) | Reference |

|---|---|---|---|

| Phosphoric Acid | 160 | 1:5:0.03 | google.com |

| p-Toluenesulfonic acid | 120 | 1:8:0.03 | google.com |

While effective for large-scale production, chemical synthesis can be energy-intensive and may lead to a complex mixture of products due to the low selectivity of the acid catalysts, necessitating further purification steps. d-nb.inforesearchgate.net

Enzymatic synthesis offers a green alternative to chemical methods, proceeding under mild, non-toxic conditions with high regio- and stereoselectivity. researchgate.netresearchgate.net This route typically employs glycosidases, which, despite their natural hydrolytic function, can be directed towards synthesis by manipulating reaction conditions. d-nb.infonih.gov The two primary enzymatic pathways are reverse hydrolysis (the direct condensation of glucose and alcohol) and transglycosylation (transfer of a glycosyl group from a donor to the alcohol acceptor). d-nb.infonih.gov Transglycosylation is often found to be a more effective method than reverse hydrolysis. nih.gov

The choice of enzyme is critical for maximizing the yield of Octadecyl D-glucoside. Glycoside hydrolases (GHs), particularly β-glucosidases, are the most commonly used enzymes for this purpose. d-nb.inforesearchgate.net These enzymes exhibit broad substrate specificity and high stereoselectivity, ensuring the formation of the desired β-anomer. d-nb.infonih.gov

Key enzyme sources include:

Almond β-glucosidase: Widely studied for the synthesis of various alkyl glucosides and known to effectively catalyze the condensation of glucose and long-chain alcohols. nih.govcanada.cacdnsciencepub.com

Microbial Glucosidases: Enzymes from various microorganisms, such as Aspergillus niger and Thermotoga maritima, are also employed. researchgate.netbiorxiv.org

Glycosyltransferases: These enzymes offer high specificity in forming glycosidic bonds and are an area of active research. nii.ac.jpresearchgate.net

Optimization involves selecting enzymes that not only show high synthetic activity but also maintain stability in the presence of organic solvents and long-chain alcohols, which can be denaturing. biorxiv.org

A significant challenge in the synthesis of Octadecyl D-glucoside is the poor mutual solubility of the hydrophilic D-glucose and the hydrophobic 1-octadecanol. researchgate.netnih.gov Reaction media engineering is employed to overcome this limitation.

Organic Co-solvents: The addition of polar aprotic solvents can enhance the solubility of glucose and improve reaction rates. N,N-dimethylformamide (DMF) has been shown to significantly increase both the reaction rate and final product concentration. canada.cacdnsciencepub.com For instance, increasing the DMF concentration from 0% to 20% can raise the product concentration from 40 mM to 100 mM. cdnsciencepub.com

Monophasic Systems: Using the alcohol substrate (e.g., octanol) as the primary reaction medium can create a monophasic system, especially at high water activities. nih.gov This setup can be successful for synthesizing long-chain alkyl glucosides because it minimizes the hydrolysis of the product once formed. nih.gov

Deep Eutectic Solvents (DES): A modern approach involves using a DES, such as one formed from choline (B1196258) chloride and D-glucose. researchgate.net This creates a "2-in-1" system where glucose acts as both a component of the solvent and a substrate, effectively removing solubility limitations. researchgate.net

Ionic Liquids: These have also been explored as alternative, environmentally friendly reaction media that can improve process efficiency.

Effect of DMF Co-solvent on Octyl Glucoside Synthesis

Data derived from studies on octyl glucoside, a homolog of octadecyl D-glucoside. cdnsciencepub.com

For enzymatic synthesis to be economically competitive on an industrial scale, the recovery and reuse of the biocatalyst are essential. nii.ac.jp Enzyme immobilization addresses this by confining the enzyme to a solid support, which facilitates its separation from the reaction mixture and enhances its operational stability. biorxiv.orgnii.ac.jp

Common immobilization strategies include:

Adsorption or Covalent Attachment: Enzymes can be bound to various supports. Studies have investigated supports like Sepharose, crosslinked Sepharose (Fast Flow), and Eupergit C for immobilizing enzymes used in alkyl glucoside synthesis. biorxiv.org

Entrapment: Entrapping enzymes within a polymer matrix, such as calcium alginate, is another effective method. nih.gov

Immobilization has been shown to significantly improve enzyme reusability. For example, an α-amylase from Thermotoga maritima immobilized on crosslinked Sepharose could be reused for at least five cycles while retaining over 50% of its initial activity. biorxiv.org Similarly, immobilized β-xylosidase has been reused for 12 cycles with minimal loss of yield. researchgate.net

Enzymatic Synthesis Strategies

Advanced Reaction Conditions and Yield Optimization

Optimizing various reaction parameters is crucial for shifting the reaction equilibrium towards synthesis and maximizing the yield of Octadecyl D-glucoside. d-nb.info

Key parameters for optimization include:

Water Activity (aw): In enzymatic synthesis, water is both a reactant in the competing hydrolysis reaction and essential for enzyme activity. Controlling water activity is critical. In organic media, higher water activity can lead to faster reaction rates, but an excess of water will favor hydrolysis over synthesis. canada.cacdnsciencepub.com

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between enzyme activity and stability. For many enzymatic glycosylations, temperatures between 35°C and 68°C are used. nih.govmdpi.com Acid-catalyzed reactions require much higher temperatures, often in the range of 120-160°C. google.com

pH: The pH of the aqueous phase (or the microenvironment of the enzyme) must be maintained at the optimal level for the specific enzyme's activity. For β-glucosidase from sweet almond, an optimal pH of 6 has been reported. nih.gov

Substrate Molar Ratio: Using an excess of the alcohol substrate (1-octadecanol) can help drive the reaction equilibrium towards the formation of the glucoside product. d-nb.info

Optimized Conditions from Various Glucoside Synthesis Studies

Through the careful selection of synthetic routes and the fine-tuning of reaction media and conditions, the production of Octadecyl D-glucoside can be achieved with high efficiency and selectivity.

Influence of Water Activity on Synthetic and Hydrolytic Equilibrium

Water activity plays a critical role in the enzymatic synthesis of alkyl glucosides, such as Octadecyl D-glucoside, influencing both the rate of synthesis and hydrolysis. nih.govnih.gov Studies on the synthesis of octyl-β-D-glucoside have shown that an increase in water activity leads to an increase in both synthetic and hydrolytic activities. nih.govnih.gov

For instance, in the synthesis of octyl-β-D-glucoside via transglycosylation, the initial rate of synthesis was observed to be significantly lower at a water activity of 0.75 compared to the rate of hydrolysis, which was 19 times higher. nih.gov This indicates that at lower water activities, water is a more effective nucleophile than the alcohol. nih.gov However, as the water activity increases, the ratio of synthesis rate to hydrolysis rate (vS/vH) also increases, reaching a maximum at a water activity of 0.94. nih.gov This suggests that while water is necessary for enzymatic activity, an excess can shift the equilibrium towards hydrolysis. nih.gov

| Water Activity | Synthesis Rate (vS) (µmol/min) | Hydrolysis Rate (vH) (µmol/min) | vS/vH Ratio | Achieved Yield (%) |

| 0.75 | 0.5 | 9.5 | 0.053 | 19.45 |

| 0.84 | - | - | - | 38.00 |

| 0.94 | - | - | 0.165 | 36.40 |

| Data derived from studies on octyl-β-D-glucoside synthesis. nih.govnih.gov |

It is noteworthy that the actual yields achieved in these systems were significantly higher than the predicted yields, highlighting the complexity of the reaction dynamics. nih.govnih.gov

Multi-step vs. Single-step Synthesis Efficacy

The synthesis of alkyl glucosides can be broadly categorized into single-step (direct glycosylation) and multi-step processes (transglycosylation). rsc.orggoogle.com

Single-step (Direct) Synthesis: This method involves the direct reaction of a sugar, like glucose, with a long-chain alcohol in the presence of an acid catalyst. google.com While seemingly straightforward, this process can be challenging due to the low solubility of glucose in the fatty alcohol, which can lead to a heterogeneous reaction mixture and potential side reactions. rsc.org To overcome this, the reaction is often carried out by continuously adding a suspension of glucose in the fatty alcohol to a mixture of the alcohol and catalyst, while removing the water of reaction by distillation under reduced pressure. google.com

Multi-step (Transacetalization) Synthesis: This approach involves a two-step process. First, a short-chain alkyl glycoside is prepared by reacting the sugar with a short-chain alcohol. google.com This intermediate, which is more soluble, is then reacted with a long-chain alcohol in a second step (transacetalization) to produce the desired long-chain alkyl glycoside. google.com This method can offer better control over the reaction and potentially higher yields, but it involves an additional step and the use of a short-chain alcohol. google.com For example, a two-step procedure for producing alkyl polyglucosides (APG) from glucose and alcohols ranging from octanol (B41247) to tetradecanol (B45765) involves first glucosylating butanol, and then using this more soluble intermediate for a transglucosylation reaction with the fatty alcohol. rsc.org A three-step synthesis involving acetylation, glycosylation, and deacetylation can also be employed to produce monoglycosides without the formation of oligomers. rsc.org

The choice between these methods depends on factors such as the specific alcohol used, desired product characteristics, and process economics.

Heterogeneous Catalysis Approaches (e.g., Zeolites)

Heterogeneous catalysts, particularly zeolites, have emerged as a promising alternative to traditional homogeneous acid catalysts for the synthesis of alkyl glucosides. researchgate.netmdpi.com Zeolites are microporous aluminosilicates with well-defined pore structures and tunable acidic properties, offering advantages such as reusability, reduced corrosion, and simplified product purification. researchgate.netdusselier-lab.org

In the direct glucosidation of D-glucose with 1-octanol, various microporous zeolites have been studied. researchgate.net The catalytic activity and selectivity are influenced by the acidic properties and pore topology of the zeolite. researchgate.netmdpi.com For instance, H+ ion-exchanged FAU (H-FAU) zeolites, which possess mild acid strength, have demonstrated high conversion of D-glucose. researchgate.net The conversion and yield of the desired octyl glucoside isomers are improved with an increasing amount of acid sites on the zeolite catalyst. researchgate.net

| Zeolite Catalyst | Si/Al Molar Ratio | Glucose Conversion (%) | Decyl Glucoside Yield (%) |

| H-FAU(3) | 3 | >70 | Highest |

| H-MFI | - | >70 | - |

| H-BEA | - | >70 | - |

| Data based on studies of decyl glucoside synthesis using various zeolite catalysts. mdpi.com |

The pore structure of the zeolite also plays a crucial role. H-FAU zeolites, with their relatively large pore cavities, exhibit high selectivity towards octyl glucopyranoside. researchgate.net This is attributed to the spatial restriction within the pores, which can favor the isomerization of the initially formed glucofuranoside to the more stable glucopyranoside. mdpi.com The reusability of these zeolite catalysts after regeneration further enhances their industrial applicability. researchgate.net

Mechanistic Investigations of Glucosidic Bond Formation and Transformation

Understanding the mechanisms of glucosidic bond formation and cleavage is fundamental to controlling the synthesis and application of Octadecyl D-glucoside.

Hydrolysis Pathways of Octadecyl D-Glucoside

Octadecyl D-glucoside primarily undergoes hydrolysis, which involves the cleavage of the glucosidic bond to yield octadecanol and D-glucose. This reaction can be initiated under either acidic or enzymatic conditions.

Under acidic conditions, the hydrolysis mechanism typically involves the protonation of the glycosidic oxygen atom. youtube.com This is followed by the departure of the alcohol (octadecanol) and the formation of a resonance-stabilized carbocation at the anomeric carbon. youtube.com A subsequent nucleophilic attack by a water molecule on this carbocation leads to the formation of the hemiacetal, D-glucose. youtube.com Due to the planar nature of the carbocation intermediate, water can attack from either above or below the plane, potentially leading to a mixture of anomers. youtube.com

Enzymatic hydrolysis is catalyzed by glycoside hydrolases. cir-safety.org These enzymes facilitate the cleavage of the glycosidic bond, often with high specificity. cir-safety.org The mechanism of many retaining glycoside hydrolases involves a two-step, double-displacement process. oup.com In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (octadecanol). oup.com In the second step, a water molecule, activated by a general base residue in the active site, attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the sugar with a net retention of the anomeric configuration. oup.com

Transglucosylation Reactions and Product Diversification

Transglucosylation is a key reaction that allows for the diversification of glucoside products. In this process, a glycosyl group is transferred from a donor molecule (like Octadecyl D-glucoside or an activated sugar) to an acceptor molecule, which can be another alcohol, a sugar, or even another glucoside molecule. nih.gov This reaction is often catalyzed by glycoside hydrolases or glycosyltransferases. nih.govoup.com

When catalyzed by a retaining glycoside hydrolase, the transglucosylation reaction proceeds through the same covalent glycosyl-enzyme intermediate as in hydrolysis. oup.com However, instead of a water molecule, an alcohol or another nucleophile attacks the intermediate, resulting in the formation of a new glycoside. oup.com The competition between water (hydrolysis) and the alternative acceptor (transglucosylation) is a critical factor determining the product distribution. nih.gov

Transglucosylation reactions can be used to synthesize a variety of glucoside derivatives. For example, by using different acceptor alcohols, the alkyl chain length of the glucoside can be modified. rsc.org Furthermore, if the acceptor is another sugar molecule, oligosaccharides can be formed. scispace.com The regioselectivity of the transglucosylation, meaning which hydroxyl group of the acceptor molecule is glucosylated, is often controlled by the specific enzyme used. researchgate.net This allows for the targeted synthesis of specific glucoside isomers with desired properties. scispace.comresearchgate.net

Molecular Level Behavior and Interactions of Octadecyl D Glucoside

Self-Assembly Phenomena and Aggregate Formation

In aqueous environments, octadecyl D-glucoside molecules spontaneously organize themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This process, known as self-assembly, leads to the formation of various ordered structures, or aggregates. The specific nature of these aggregates is influenced by factors such as concentration, temperature, and the presence of other substances.

One of the most common forms of self-assembly for surfactants like octadecyl D-glucoside is the formation of micelles. These are spherical or spheroidal aggregates where the hydrophobic octadecyl tails are sequestered in the core, away from the water, while the hydrophilic D-glucose head groups form a shell that interacts with the surrounding aqueous medium. The formation of these micellar structures is a dynamic process, characterized by a specific concentration threshold and the continuous exchange of individual surfactant molecules (monomers) between the bulk solution and the micelles.

The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, octadecyl D-glucoside exists predominantly as individual molecules (monomers) in the solution. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. sigmaaldrich.comdojindo.com The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. Methods such as surface tension measurements, fluorescence spectroscopy, and viscosity measurements are commonly employed to determine the CMC. nist.govnih.gov

Several factors can influence the CMC of octadecyl D-glucoside:

Alkyl Chain Length: Generally, for alkyl glucosides, the CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.net This is because a longer chain results in stronger hydrophobic interactions, favoring micelle formation at lower concentrations.

Temperature: The effect of temperature on the CMC can be complex. For some nonionic surfactants, the CMC may initially decrease with increasing temperature and then increase.

Additives: The presence of electrolytes or other organic molecules can alter the CMC. Salts can lower the CMC by screening the repulsion between the hydrophilic head groups, while certain organic additives can either increase or decrease the CMC depending on their interaction with the surfactant molecules.

| Factor | Influence on CMC |

| Increased Alkyl Chain Length | Decreases CMC |

| Temperature | Complex, can increase or decrease |

| Presence of Electrolytes | Generally decreases CMC |

| Organic Additives | Can increase or decrease CMC |

This table provides a generalized overview of the factors influencing the Critical Micelle Concentration (CMC) of surfactants like octadecyl D-glucoside.

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. sigmaaldrich.com This parameter provides insight into the size and shape of the micelles. For octadecyl D-glucoside, the aggregation number is influenced by factors similar to those affecting the CMC, including temperature and the presence of additives. Techniques such as steady-state fluorescence quenching and small-angle neutron scattering (SANS) are used to determine the aggregation number. grafiati.comscirp.org

| Parameter | Description | Influencing Factors |

| Aggregation Number (Nagg) | Average number of monomers per micelle. | Temperature, additives, surfactant concentration. |

| Micelle Stability | The tendency of micelles to remain intact. | Monomer exchange rate, free energy of micellization. |

This interactive data table summarizes key aspects of micelle aggregation number and stability for surfactants like octadecyl D-glucoside.

While spherical micelles are common, the morphology of self-assembled structures of octadecyl D-glucoside can evolve into other forms depending on the conditions. The shape and size of these aggregates are primarily governed by the molecular geometry of the surfactant, often described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the length of the tail. acs.orgdur.ac.uk

Changes in concentration, temperature, or the addition of other molecules can induce morphological transitions. For instance, at higher concentrations, spherical micelles may grow into cylindrical or worm-like micelles. researchgate.net These transitions can be characterized using techniques such as cryo-transmission electron microscopy (cryo-TEM), small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS). acs.org The morphology of these self-assembled structures is a key determinant of the macroscopic properties of the surfactant solution, such as its viscosity and phase behavior. nih.govmdpi.com

Under specific conditions, octadecyl D-glucoside and similar amphiphiles can form more complex, non-micellar supramolecular architectures. These structures arise from specific intermolecular interactions and packing arrangements that go beyond simple micellization.

Gels: Supramolecular hydrogels can be formed by certain low molecular weight gelators, including some sugar-based surfactants. acs.orgresearchgate.net These gels consist of a three-dimensional network of self-assembled fibers that entrap a large amount of water. The formation of these fibrous networks is often driven by specific interactions like hydrogen bonding between the glucose head groups.

Nanotubes: Self-assembly into tubular nanostructures has been observed for various amphiphilic molecules. acs.org The formation of these nanotubes is often driven by a combination of hydrophobic interactions and specific packing constraints imposed by the molecular structure, sometimes involving helical intermediates. acs.org The geometry of the amphiphile, particularly the relative size of the hydrophilic and hydrophobic parts, plays a crucial role in determining whether nanotubes or other structures like vesicles will form. acs.org

Bilayers: Similar to the lipids that form cell membranes, certain amphiphiles can self-assemble into bilayers. In a bilayer structure, two layers of surfactant molecules arrange themselves with their hydrophobic tails facing each other, creating a hydrophobic core, and their hydrophilic head groups exposed to the aqueous environment on either side. These bilayers can exist as planar sheets or can close upon themselves to form vesicles. The formation of bilayers is favored by amphiphiles that have a cylindrical shape, where the cross-sectional area of the head group is comparable to that of the tail. acs.org

Micellar Structures and Their Formation Dynamics

Interfacial Behavior and Surface Activity

The amphiphilic nature of octadecyl D-glucoside also dictates its behavior at interfaces, such as the air-water or oil-water interface. This interfacial activity is the basis for its function as a surfactant.

When dissolved in water, octadecyl D-glucoside monomers preferentially adsorb at the surface, orienting themselves with their hydrophobic octadecyl tails directed away from the water (e.g., into the air or an oil phase) and their hydrophilic D-glucose head groups remaining in the aqueous phase. This adsorption lowers the surface tension of the water. scispace.com The effectiveness of a surfactant in reducing surface tension is indicated by the surface tension value at the CMC (γCMC). scispace.com

The ability of octadecyl D-glucoside to reduce interfacial tension is crucial for its applications in emulsification and foaming. By adsorbing at the oil-water interface, it can stabilize emulsions, which are dispersions of one immiscible liquid in another. Similarly, its adsorption at the air-water interface allows for the formation and stabilization of foams. The efficiency of these processes is influenced by the packing of the surfactant molecules at the interface and the resulting interfacial film properties.

Surface Tension Reduction Mechanisms

The principal mechanism by which Octadecyl D-glucoside lowers the surface tension of a liquid is through its adsorption at the liquid-vapor interface. In an aqueous solution, the surfactant molecules orient themselves with their hydrophobic tails directed away from the water and their hydrophilic glucose heads immersed in it. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing surface tension.

Adsorption at Liquid-Vapor Interfaces

The adsorption of Octadecyl D-glucoside at liquid-vapor interfaces is a spontaneous process driven by the minimization of free energy. The hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules, is the primary driver for the migration of the octadecyl chains to the interface. rsc.org At the interface, the surfactant molecules form a monolayer, which alters the physical properties of the surface. psu.eduresearchgate.net

Studies on shorter-chain alkyl glucosides, such as octyl D-glucoside, have provided insight into this process. The presence of these surfactants at the water-vapor interface can influence the kinetics of water evaporation. psu.edu The packing density of the surfactant molecules at the interface is dependent on the bulk concentration up to the CMC. psu.edu Theoretical models and molecular dynamics simulations suggest that the adsorption process is influenced by a combination of factors, including solute-solvent interaction strength and temperature, which affect the energy and entropy of the solute at the interface. rsc.orgrptu.de The presence of other non-polar molecules, such as alkanes in the vapor phase, can lead to co-adsorption with the surfactant molecules at the interface, further modifying its properties. researchgate.net

Interactions with Biological Membrane Models

Octadecyl D-glucoside and its shorter-chain analogs are widely used in biochemistry to study membrane proteins and lipids due to their ability to mimic aspects of the lipid bilayer environment while offering the solubility of a detergent. Their interactions with biological membrane models are multifaceted, ranging from solubilization to inducing structural and phase changes.

Solubilization and Reconstitution of Membrane Components (e.g., Proteins, Lipids)

One of the most critical applications of alkyl glucosides in membrane biochemistry is the solubilization of integral membrane proteins and lipids without denaturation. wikipedia.orgdojindo.com This process allows for the purification and subsequent functional and structural analysis of these components. researchgate.netnih.gov The solubilization of a lipid bilayer by a detergent like Octadecyl D-glucoside is generally understood to occur in three main stages:

Monomer Insertion : At low concentrations, below the CMC, individual detergent monomers insert themselves into the lipid bilayer. researchgate.net

Bilayer Saturation and Destabilization : As the detergent concentration increases, the bilayer becomes saturated with monomers. This disrupts the native lipid packing and destabilizes the membrane structure, leading to increased permeability. researchgate.netnih.gov

Mixed Micelle Formation : At or above the CMC, the bilayer structure breaks down completely, forming mixed micelles that contain lipids, proteins, and detergent molecules. researchgate.netnih.gov

These protein-lipid-detergent micelles keep the hydrophobic transmembrane domains of the protein shielded from the aqueous solvent, thus preserving its native conformation. dojindo.com The process is reversible; the removal of the detergent (e.g., by dialysis) allows the lipids and proteins to reassemble into a functional, reconstituted lipid bilayer, often in the form of liposomes or nanodiscs. nih.govnih.gov Atomic force microscopy studies have visualized this process, showing that at concentrations above the CMC, octyl glucoside can cause the complete desorption of a supported lipid bilayer, followed by a redeposition and fusion process that leads to the recovery of a continuous bilayer, a key aspect of reconstitution protocols. nih.gov

| Stage of Solubilization | Detergent Concentration | Description of Molecular Events |

| I: Monomer Insertion | Low (Below CMC) | Individual detergent molecules partition into the lipid bilayer. |

| II: Bilayer Saturation | Intermediate | The lipid bilayer becomes saturated with detergent, leading to destabilization and increased permeability. nih.gov |

| III: Solubilization | High (≥CMC) | The bilayer breaks down into mixed micelles containing lipids, proteins, and detergent. researchgate.netnih.gov |

Influence on Lipid Bilayer Structure and Dynamics

The incorporation of Octadecyl D-glucoside into a lipid bilayer has a significant influence on the bilayer's structural and dynamic properties. Even at sub-solubilizing concentrations, the insertion of these amphiphilic molecules between the native lipids alters the packing of the acyl chains. mdpi.com This can lead to an increase in membrane fluidity, making the bilayer less "stiff". wikipedia.org

As the concentration of the glucoside increases, more profound structural changes occur. Light scattering and electron microscopy studies on phosphatidylcholine liposomes exposed to octyl glucoside have shown a transition from small liposomes to large unilamellar vesicles. nih.gov At even higher surfactant-to-lipid ratios, these vesicles can transform into other structures, such as tubular micelles or open bilayer fragments. nih.gov The dynamic nature of biological membranes, which involves constant lateral and rotational movement of lipids and conformational changes in their hydrocarbon tails, is thus significantly modulated by the presence of the surfactant. rsc.orgnih.gov Molecular dynamics simulations have also indicated that the presence of detergents like octyl glucoside in a micellar environment can lead to a greater degree of fluctuation in protein channels compared to their state in a pure lipid bilayer. nih.gov

Studies on Lipid Phase Behavior and Asymmetry Perturbation

Biological membranes exhibit complex phase behavior, with lipids capable of organizing into different phases (e.g., gel, liquid-crystalline, cubic) and domains, such as lipid rafts. researchgate.netriken.jp Furthermore, the plasma membranes of eukaryotic cells maintain a crucial asymmetric distribution of lipids between the inner and outer leaflets. nih.govnih.gov

Advanced Analytical Characterization Techniques in Octadecyl D Glucoside Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Octadecyl D-glucoside, providing detailed information about its functional groups, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and conformational analysis of Octadecyl D-glucoside. glycopedia.eu Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the proton signals of the octadecyl chain typically appear as a large multiplet in the upfield region, while the protons of the glucose moiety resonate in the downfield region. For instance, in a study of an alkylpolyglucoside with a decyl chain, the terminal methyl protons (CH₃) of the alkyl chain were observed at approximately δ = 0.85 ppm, and the methylene (B1212753) protons (CH₂) of the alkyl chain appeared as a dominant signal between δ = 1.24-1.52 ppm. analis.com.my The protons of the hydroxyl groups on the dextrose unit are found around δ = 4.3 ppm, and the CH protons of the glucose ring appear as a multiplet at δ = 3.38 ppm. analis.com.my

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The numerous carbons of the long octadecyl chain resonate in the aliphatic region of the spectrum, while the carbons of the glucose unit appear at lower field strengths. The anomeric carbon (C-1) of the glucose ring is particularly diagnostic, with its chemical shift indicating the α or β configuration of the glycosidic linkage.

Dynamic NMR studies can provide insights into the mobility and interactions of Octadecyl D-glucoside in solution and within membrane-like environments. nih.govpnas.orgmpg.de For example, deuterium (B1214612) (²H) NMR has been used to investigate the structural and dynamic changes in lipid bilayers upon the incorporation of n-alkyl-β-D-glucopyranosides. nih.gov These studies monitor changes in the quadrupole splitting, which is sensitive to the molecular order of the lipid chains. nih.gov Furthermore, water ¹H NMR relaxation studies can probe the interactions between the glucose headgroups and water molecules, revealing details about hydration and aggregation behavior. researchgate.netacs.org

Table 1: Representative ¹H NMR Chemical Shifts for an Alkyl Glucoside This table is based on data for a decyl glucoside and serves as a representative example.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Alkyl CH₃ | ~0.85 (t) |

| Alkyl (CH₂)n | ~1.24 - 1.52 (m) |

| O-CH₂ (from alkyl chain) | ~3.35 (m) |

| Glucose Ring CH | ~3.38 (m) |

| Glucose OH | ~4.3 (m) |

| Data sourced from a study on decylglucoside. analis.com.my |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Octadecyl D-glucoside. d-nb.info The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. wvu.edu

The most prominent features in the IR spectrum of an alkyl glucoside are:

O-H Stretching: A broad and intense absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups of the glucose moiety. dergipark.org.trresearchgate.net The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the octadecyl chain appear in the 3000-2850 cm⁻¹ region. dergipark.org.tr

C-O Stretching: The spectrum also shows strong absorptions in the 1100-1000 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ether linkage (C-O-C) and the alcohol groups. dergipark.org.trresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Octadecyl D-Glucoside

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3600 - 3200 (broad) |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Ether (C-O-C) | Stretching | ~1100 - 1030 |

| Data compiled from general IR spectroscopy principles and studies on alkyl polyglycosides. dergipark.org.trresearchgate.netdocbrown.infolibretexts.orglibretexts.org |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of Octadecyl D-glucoside and for confirming its structure through the analysis of its fragmentation patterns. researchgate.net Due to the non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govnih.gov

In a typical ESI-MS analysis, Octadecyl D-glucoside is often detected as an adduct with sodium ([M+Na]⁺) or other cations. analis.com.my The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. A characteristic fragmentation pathway for alkyl glucosides is the cleavage of the glycosidic bond, resulting in the loss of the glucose unit or the alkyl chain. This helps to confirm the identity of both the sugar and the lipid portions of the molecule. The fragmentation of the glucose ring itself can also provide further structural details. nih.gov

Table 3: Expected Mass Spectrometry Data for Octadecyl D-glucoside

| Ion | Description | Expected m/z |

| [M+Na]⁺ | Sodium adduct of the intact molecule | 455.33 |

| Calculated based on the molecular formula C₂₄H₄₈O₆ and atomic weights. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of Octadecyl D-glucoside from complex mixtures, such as reaction products or formulated detergents, and for its quantification. d-nb.info

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of alkyl glucosides. researchgate.nettandfonline.com Since Octadecyl D-glucoside lacks a strong UV chromophore, detection is typically achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. d-nb.inforesearchgate.netresearchgate.net ELSD is often preferred for its higher sensitivity and compatibility with gradient elution. oup.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for alkyl glucosides. nih.govwikipedia.orgresearchgate.net In this technique, a nonpolar stationary phase is used with a more polar mobile phase. wikipedia.org

Octadecyl silica (B1680970) (C18 or ODS) columns are very commonly used for this purpose. nacalai.comscience.govnih.gov The separation mechanism is based on the hydrophobic interactions between the long octadecyl chain of the analyte and the C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, is typically employed. nih.govwikipedia.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly retained Octadecyl D-glucoside and to separate it from other components in a mixture that may have different alkyl chain lengths. nih.govresearchgate.net

Table 4: Typical HPLC Conditions for Alkyl Glucoside Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (Octadecyl Silica) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Based on common practices for alkyl glucoside analysis. nih.govresearchgate.netoup.com |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Hyphenated Techniques (e.g., LC-MS, LC-NMR)

Hyphenated analytical techniques are powerful tools in the study of Octadecyl D-glucoside, combining the potent separation capabilities of liquid chromatography (LC) with the detailed analytical power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgshu.ac.uk This combination allows for the precise identification and structural elucidation of the target compound and any related impurities within a complex mixture. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile compounds like Octadecyl D-glucoside. wikipedia.org In this method, the sample is first separated on a high-performance liquid chromatography (HPLC) column, typically a reversed-phase C18 column. nih.govresearchgate.net The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling the confirmation of the molecular weight of Octadecyl D-glucoside and the identification of related substances, such as isomers, byproducts, or degradation products. nih.gov The sensitivity and selectivity of MS make it invaluable for purity assessments and stability studies. wikipedia.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers unparalleled capabilities for definitive structure determination. chromsoc.jpmdpi.com While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. By coupling LC with NMR, specific components eluting from the column can be analyzed directly. mdpi.com LC-NMR can be performed in several modes, including on-flow, stopped-flow, and loop storage, with the stopped-flow mode being particularly useful for acquiring high-quality spectra of low-concentration analytes by increasing the measurement time. chromsoc.jpmdpi.com This technique is instrumental in confirming the identity of the anomeric configuration (α vs. β) and the linkage point of the octadecyl chain to the glucose headgroup.

Table 1: Application of Hyphenated Techniques in Octadecyl D-glucoside Analysis

| Technique | Primary Application | Information Obtained | Relevance to Octadecyl D-glucoside |

|---|---|---|---|

| LC-MS | Identification & Purity | Molecular weight, fragmentation patterns, detection of impurities. wikipedia.orgnih.gov | Confirms the mass of the main compound and identifies related substances or contaminants. |

| LC-NMR | Structural Elucidation | Detailed atomic connectivity, stereochemistry, anomeric configuration. chromsoc.jpmdpi.com | Provides definitive structural proof and distinguishes between isomers. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds. tesisenred.netresearchgate.net While Octadecyl D-glucoside itself is non-volatile due to its high molecular weight and polarity, GC analysis is crucial in quality control for detecting and quantifying volatile impurities that may be present from its synthesis.

The synthesis of Octadecyl D-glucoside typically involves starting materials such as octadecanol and various solvents. Any residual amounts of these volatile compounds in the final product can be readily detected by GC, often coupled with a mass spectrometer (GC-MS) for unambiguous identification. tesisenred.net The analysis typically involves dissolving the Octadecyl D-glucoside sample in a suitable solvent and injecting it into the GC system. Headspace GC, a technique where the vapor above the sample is analyzed, is particularly effective for detecting trace levels of highly volatile impurities without introducing the non-volatile components into the GC column. tesisenred.net This ensures the purity of the final product and adherence to quality standards.

Microscopy and Scattering Techniques for Supramolecular Structure Analysis

The amphiphilic nature of Octadecyl D-glucoside drives its self-assembly into various supramolecular structures in solution and in the solid state. Understanding these structures is key to harnessing its functionality.

Electron Microscopy (e.g., High-Resolution TEM, Cryo-TEM)

Electron microscopy provides direct visualization of nanoscale and microscale structures. For Octadecyl D-glucoside, both High-Resolution Transmission Electron Microscopy (HR-TEM) and Cryogenic-Transmission Electron Microscopy (Cryo-TEM) are highly relevant.

High-Resolution TEM (HR-TEM) can achieve atomic-scale resolution, making it possible to visualize the ordered packing of molecules in crystalline or well-defined aggregate structures. researchgate.netnanogune.eu For Octadecyl D-glucoside, HR-TEM could be used to study the morphology of solid-state assemblies, such as cast films or precipitated particles, revealing details about their crystalline lattice or lamellar ordering.

Cryo-TEM is an indispensable tool in structural biology, particularly for studying the structure of membrane proteins. mdpi.comnih.gov Detergents are essential for extracting these proteins from their native membrane environment and keeping them stable in solution. Alkyl glucosides, close structural relatives of Octadecyl D-glucoside, are widely used for this purpose. mdpi.comthermofisher.com Cryo-TEM involves flash-freezing the sample in a thin layer of vitreous ice, preserving the native-like state of the protein-detergent micelles. Subsequent imaging and computational reconstruction yield high-resolution 3D structures. nih.gov Octadecyl D-glucoside can be employed to solubilize and stabilize large membrane proteins or other macromolecules for structural determination via Cryo-TEM.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that provides three-dimensional topographical information at the nanoscale. chalcogen.romountainscholar.org It is exceptionally well-suited for studying the self-assembly of amphiphilic molecules like Octadecyl D-glucoside at interfaces.

When a solution of Octadecyl D-glucoside is deposited onto a substrate (e.g., mica, silicon), the molecules can self-assemble into various surface structures, such as monolayers, bilayers, or micelles. AFM can be used to visualize these structures in real-time and under various conditions. The technique provides quantitative data on the height, width, and morphology of the aggregates. chalcogen.ro Furthermore, AFM can be operated in different modes, such as "tapping mode," which uses phase imaging to differentiate between areas with different mechanical or chemical properties, allowing for the visualization of distinct domains within a mixed film. bruker-nano.jpcovalentmetrology.com

Table 2: Key Parameters from Atomic Force Microscopy Analysis

| Parameter | Description | Relevance to Octadecyl D-glucoside |

|---|---|---|

| Topography Image | A 3D map of the surface height. | Visualizes the shape and size of self-assembled structures like micelles or lamellae. mountainscholar.org |

| Surface Roughness | A quantitative measure of the fine-scale variations in surface height. | Indicates the uniformity and quality of a film or adsorbed layer. chalcogen.ronih.gov |

| Phase Image | Maps the phase lag between the cantilever's oscillation and the drive signal. | Differentiates between components on the surface with varying properties (e.g., stiffness, adhesion), highlighting different molecular arrangements. bruker-nano.jpcovalentmetrology.com |

| Step Height | The height difference between distinct features on the surface. | Can be used to measure the thickness of lamellar bilayers or molecular layers. |

X-ray Diffraction (XRD) for Crystalline and Lamellar Structures

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials and the periodic structures in liquid crystalline phases (mesophases). nih.gov For amphiphiles like Octadecyl D-glucoside, XRD is used to identify the type of self-assembled phase (e.g., lamellar, cubic, hexagonal) and to measure its characteristic dimensions. mdpi.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) probes larger structural features (1-100 nm) and is used to determine the phase symmetry and lattice parameters, such as the bilayer repeat distance (d-spacing) in a lamellar phase. nih.gov The positions of the diffraction peaks follow specific mathematical ratios depending on the phase type. For instance, a lamellar (Lα) phase shows peaks at positions q, 2q, 3q, etc. mdpi.com Wide-Angle X-ray Scattering (WAXS) provides information on shorter-range order, such as the packing of the alkyl chains, indicating whether they are in a disordered, liquid-like state or an ordered, solid-like state. nih.gov Studies on related alkyl glycosides have shown they can form complex modulated lamellar and cubic crystal structures, which can be fully characterized by XRD. mdpi.comresearchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in solution. units.it It is widely used to characterize the micelles formed by surfactants like Octadecyl D-glucoside. acs.org

The technique works by measuring the time-dependent fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. units.it Smaller particles diffuse more rapidly, leading to faster fluctuations. Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter (or radius) of the particles via the Stokes-Einstein equation. malvernpanalytical.com DLS provides not only the average particle size (reported as the Z-average size) but also an estimate of the width of the size distribution, known as the Polydispersity Index (PdI). malvernpanalytical.com A low PdI value (typically <0.2) indicates a monodisperse or narrowly distributed sample, which is often desirable for micellar solutions.

Molecular Modeling and Simulation Approaches

Molecular modeling and computational simulations provide powerful tools for investigating the behavior of amphiphilic molecules like Octadecyl D-glucoside at an atomic level. These techniques offer insights into dynamic processes and structural characteristics that are often difficult to capture through experimental methods alone.

Molecular Dynamics (MD) Simulations of Octadecyl D-Glucoside Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal detailed information about the structural and dynamic properties of molecular systems, such as those containing alkyl glucosides. researchgate.netnih.gov

MD simulations have been instrumental in exploring the aggregation behavior and structural features of alkyl glucoside micelles. Although much of the detailed research has focused on shorter-chain alkyl glucosides like octyl glucoside (OG), the principles are fundamental to understanding the behavior of longer-chain variants like Octadecyl D-glucoside.

Simulations show that the size of the aggregate significantly influences its properties. For octyl glucoside, micelles with 10 or more molecules were found to be stable over 4-nanosecond simulations, whereas smaller aggregates were unstable. researchgate.netacs.org The shape and internal properties, such as tail length and isomerization rates, show little variation with the size of the aggregate. researchgate.netacs.org However, surface properties like the hydrophobically accessible surface area do change with size, which is a result of the changing surface-area-to-volume ratio in larger structures. researchgate.netacs.org These simulations reveal that octyl glucoside micelles are generally nonspherical with uneven, rough surfaces. researchgate.net

The dynamics within these micelles occur across various timescales. Shape changes have been observed on the order of tens to hundreds of picoseconds, while the rotation and diffusion of individual lipid molecules within the micelle happen over nanoseconds. researchgate.net Comparative MD simulations on n-octyl-β-D-galactopyranoside and n-octyl-β-D-glucopyranoside (β-C8Glc) micelles have been conducted to understand how carbohydrate stereochemistry affects their properties. nih.gov These 13-nanosecond simulations showed that both types of micelles have similar shapes, sizes, and exposed alkyl chain surface areas. nih.govacs.org Key distinctions were found in their interactions with the solvent; the β-D-glucosyl headgroups were significantly more solvated. nih.gov

| Property Investigated | Key Findings from MD Simulations (primarily on Octyl Glucoside) | Citation |

|---|---|---|

| Micelle Stability | Aggregates of 10 or more molecules remain intact during simulations, while smaller ones (e.g., 5-mers) are unstable. | researchgate.netacs.org |

| Micelle Shape | Micelles are typically nonspherical, with rough and uneven surfaces. Shape can be approximated as an ellipsoid. | researchgate.netresearchgate.net |

| Internal Properties | Alkyl tail length and dihedral angle distributions change little with micelle size. Packing does not significantly distort the tails. | researchgate.netacs.org |

| Surface Properties | Hydrophobic accessible surface area and headgroup clustering vary with aggregate size due to changing surface-to-volume ratio. | researchgate.net |

| Micelle Dynamics | Shape changes occur on a picosecond timescale, while lipid diffusion and rotation within the micelle occur over nanoseconds. | researchgate.net |

| Headgroup Stereochemistry | β-D-glucosyl headgroups are more solvated than β-D-galactosyl headgroups. Small differences in inter-headgroup hydrogen bonding are observed. | nih.gov |

Alkyl glucosides are widely used as detergents to solubilize, purify, and crystallize membrane proteins. researchgate.netnih.gov Gaining insight into the mechanism of membrane solubilization is crucial for biochemical research. nih.gov MD simulations provide a molecular-level view of how these detergent molecules interact with membrane proteins and lipid bilayers.

Simulations of the membrane protein GlpF in an octyl glucoside (OG) micelle revealed that the detergent forms an irregular torus around the protein. nih.gov This research highlighted the importance of aromatic (Tryptophan, Tyrosine) and basic (Arginine, Lysine) side chains in protein-detergent interactions. nih.gov The mobility of the transmembrane α-helices was found to be about 1.3 times higher in the OG micelle compared to a DMPC lipid bilayer, and the protein's extramembranous loops showed greater conformational drift in the detergent environment. nih.gov

The development of novel detergents is an ongoing area of research, with a need for amphiphiles that can better stabilize membrane proteins for structural studies. rsc.orgnih.gov MD simulations support these efforts by, for example, revealing how melamine-cored glucoside (MG) detergents can form dynamic water-mediated hydrogen-bond networks, a feature that enhances protein stability compared to conventional detergents. rsc.orgnih.gov The process of solubilization itself can be studied using techniques like time-lapse atomic force microscopy, which shows that at concentrations above the critical micelle concentration (CMC), OG can cause the complete desorption of a supported lipid bilayer. nih.gov

| Aspect of Interaction | Simulation Findings (primarily with Octyl Glucoside) | Citation |

|---|---|---|

| Detergent Arrangement | Forms an irregular torus (or belt) around the membrane protein. | nih.gov |

| Protein Mobility | Transmembrane helices and extramembranous loops show greater mobility and conformational drift in a detergent micelle compared to a lipid bilayer. | nih.gov |

| Key Interacting Residues | Aromatic (Trp, Tyr) and basic (Arg, Lys) amino acid side chains play a significant role in protein-detergent interactions. | nih.gov |

| Novel Detergent Design | Simulations support the design of new detergents by revealing stabilizing features, such as intermolecular hydrogen-bond networks. | rsc.orgnih.gov |

The conformational preferences of glycosides are governed by factors such as steric destabilization and stereoelectronic stabilization. nih.gov MD simulations are routinely used to analyze the conformational behavior of glycosylated compounds. nih.gov These simulations can reveal the stability of different conformations and the influence of chemical structure on the physical properties of larger assemblies like bilayers.

Fully atomistic MD simulations of anhydrous bilayers composed of an epimeric/anomeric quartet of octyl glycosides (α/β-glucosides and α/β-galactosides) have shown that the stereochemistry at the anomeric center (C1) is a critical factor controlling the area and spacing of the bilayer. nih.gov The axial or equatorial orientation of the glycosidic bond (α vs. β anomer) affects the head group tilt and the ordering of the alkyl chains. nih.gov The "bent" configuration of the α-anomer, for instance, leads to an increase in the hydrophobic area and disorganization in the chain region. nih.gov

| Stereochemical Factor | Observed Effect in Simulations (on Octyl Glycosides) | Citation |

|---|---|---|

| Anomeric Configuration (α vs. β) | Controls the area and d-spacing of bilayers. Affects head group tilt and alkyl chain ordering. The α-anomer's "bent" shape increases the hydrophobic area. | nih.gov |

| Epimeric Configuration (gluco- vs. galacto-) | Influences intermolecular hydrogen bonding in conjunction with the anomeric configuration. The trend for H-bonds is β-C8Gal > α-C8Glc > β-C8Glc > α-C8Gal. | nih.gov |

| Glycosidic Linkage | Conformational behavior (flexibility vs. bias) is determined by the site of glycosylation and substitution patterns on the aglycone. | nih.gov |

Docking Analysis for Ligand-Receptor Binding Affinities (in Glucoside Derivatives Research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govpreprints.org It is widely used in drug design to estimate the binding affinity of a small molecule to a target protein binding site. mdpi.com The process involves a conformational search and a scoring function to rank potential binding poses. nih.gov

In the context of glucoside derivatives, docking studies have been employed to rationalize experimental findings and explore potential biological activities. For example, the binding affinities of octyl β-D-glucopyranoside and its hexanoyl esters have been evaluated against several proteins, including SARS-CoV-2 main protease (6LU7) and fungal enzymes. unimas.myunimas.my Such studies found that the esters showed moderate binding affinity and that the incorporation of ester groups could either increase or decrease the binding affinity depending on the target protein. unimas.myunimas.my

Docking analyses have also been performed on other glucoside derivatives to understand their inhibitory potential against various enzymes. Studies on hesperetin (B1673127) 7-O-glucoside against protein tyrosine phosphatase 1B (PTP1B) and gallic acid 4-O-(6-galloyl glucoside) against neuronal nitric oxide synthase (nNOS) have used docking to identify key interactions, such as hydrogen bonds, and to predict binding energies. mdpi.comresearchgate.net These computational results help to understand structure-activity relationships and guide the design of more potent molecules. researchgate.netsemanticscholar.org

| Glucoside Derivative Studied | Protein Target | Purpose of the Docking Study | Citation |

|---|---|---|---|

| Octyl β-D-glucopyranoside esters | SARS-CoV-2 main protease (6LU7), Urate oxidase (1R51), Glucoamylase (1KUL) | To evaluate binding affinity and confirm moderate reactivity predicted by other computational methods. | unimas.myunimas.my |

| Hesperetin 7-O-glucoside | Protein Tyrosine Phosphatase 1B (PTP1B) | To understand the inhibition mechanism and identify binding interactions in the active site. | mdpi.com |

| Gallic acid 4-O-(6-galloyl glucoside) | Neuronal Nitric Oxide Synthase (nNOS) | To determine potential as an nNOS inhibitor by comparing binding energy to a standard ligand. | researchgate.net |

| Apigenin-7-O-glucoside | Alpha-amylase and Alpha-glucosidase | To investigate potential inhibitory action against enzymes relevant to type 2 diabetes. | nih.gov |

| Methyl α-D-glucopyranoside (MGP) derivatives | Bacterial and Fungal Receptors (4URO, 4XE3) | To rationalize observed antimicrobial efficacy by exploring binding affinities and interactions. | semanticscholar.org |

Investigation of Octadecyl D Glucoside Derivatives and Analogues

Synthesis of Modified Glucoside Structures

Alkyl Chain Modifications and Anomeric Variations

Modifications to the hydrophobic alkyl chain of octadecyl D-glucoside, such as altering its length or introducing branching, significantly impact its self-assembly and physical properties. While the octadecyl (C18) chain provides strong hydrophobicity, shorter or longer alkyl chains can be introduced to modulate the hydrophilic-lipophilic balance (HLB). For instance, shorter alkyl chains like in decyl glucoside lead to higher water solubility and enhanced foaming capacity, whereas the longer C18 chain is more effective for stabilizing oil-rich emulsions. The synthesis of these analogues typically involves the Fischer glycosylation or Koenigs-Knorr reaction between D-glucose and the corresponding fatty alcohol. cir-safety.org

The anomeric configuration at the C-1 position of the glucose headgroup, being either α or β, also plays a crucial role in determining the surfactant's properties. The β-anomer of hexadecylmaltoside (a disaccharide analogue) allows for a more efficient packing of the headgroup, leading to the formation of elongated worm-like micelles, whereas the α-anomer forms shorter cylindrical micelles. lu.se This difference in packing also affects the rheological properties of their solutions. lu.se The synthesis of anomerically pure surfactants can be achieved through stereoselective glycosylation methods, often employing specific catalysts and protecting group strategies to control the stereochemical outcome. dypvp.edu.in The preference for the axial (α) or equatorial (β) position by the alkoxy group is influenced by the anomeric effect, which involves stabilizing hyperconjugation between the endocyclic oxygen lone pair and the axial C-O bond's antibonding orbital. dypvp.edu.in

Table 1: Influence of Alkyl Chain Length and Anomerism on Glucoside Surfactant Properties

| Surfactant | Alkyl Chain Length | Anomeric Configuration | Critical Micelle Concentration (CMC) | Effect on Self-Assembly |

| Decyl Glucoside | C10 | Mixture | Higher | Enhanced foaming, less effective emulsifier |

| Octadecyl D-glucoside | C18 | β | Lower | Good emulsion stabilizer |

| Hexadecylmaltoside | C16 | α | Lower than β-anomer | Forms shorter cylindrical micelles lu.seacs.org |

| Hexadecylmaltoside | C16 | β | Higher than α-anomer | Forms elongated worm-like micelles lu.seacs.org |

Introduction of Hydrophilic Spacers (e.g., Oxyethylene Units)

To enhance the hydrophilicity and water solubility of long-chain alkyl glucosides, hydrophilic spacers, such as oxyethylene units, can be inserted between the alkyl chain and the glucoside headgroup. rsc.org This modification can improve the surfactant's performance in aqueous formulations. The synthesis of these derivatives, for example, alkoxyethyl β-D-glucopyranosides, involves the introduction of an oxyethylene fragment to the traditional alkyl glucoside structure. researchgate.net These modified surfactants have been shown to have good foaming and emulsifying properties. researchgate.net By varying the length of the polyoxyethylene chain, it is possible to modulate the surfactant's properties, with shorter chains leading to a lower area occupied per molecule at the air-water interface and greater effectiveness in reducing surface tension. rsc.org

Synthesis of Gemini (B1671429) Glucoside Surfactants

Gemini surfactants are a class of dimeric surfactants composed of two hydrophobic tails and two hydrophilic headgroups, connected by a spacer. encyclopedia.pub These surfactants often exhibit superior surface activity and lower critical micelle concentrations (CMCs) compared to their monomeric counterparts. encyclopedia.pub

The synthesis of gemini alkyl glucosides can be achieved through various strategies. One approach involves the glycosylation of gemini alkyl chains that are synthesized via the regioselective ring-opening of ethylene (B1197577) glycol epoxides with alkyl alcohols. google.com Another method involves a double condensation reaction between a sugar acid (like lactobionic acid) and a diamine. nih.gov The spacer can be varied in terms of its length, flexibility, and hydrophilicity, which in turn influences the properties of the resulting gemini surfactant. For example, gemini surfactants with a hexadecanol (B772) glucose structure have been prepared, demonstrating the versatility of this approach. google.com The linkage position on the carbohydrate moiety and the anomeric configuration also play a role in determining the interfacial properties of these gemini surfactants.

Structure-Function Relationships in Derivatives

The structural modifications described above have a profound impact on the self-assembly behavior of octadecyl D-glucoside derivatives, leading to the formation of diverse supramolecular structures such as micelles, vesicles, and liquid crystalline phases.

Impact of Structural Modifications on Self-Assembly Behavior

The self-assembly of surfactants is governed by the balance of forces between the hydrophobic tails and the hydrophilic headgroups, which can be described by the critical packing parameter (CPP). Modifications to the molecular structure of octadecyl D-glucoside derivatives alter this balance, leading to different self-assembled structures.

Alkyl Chain: Increasing the length of the alkyl chain generally leads to a lower critical micelle concentration (CMC) and can promote the formation of more complex aggregates beyond simple spherical micelles, such as rod-like micelles or lamellar phases. researchgate.net The introduction of branching or unsaturation in the alkyl chain can disrupt packing and influence the curvature of the aggregates. acs.org

Anomeric Configuration: The anomeric configuration affects headgroup packing. For example, the β-anomer of hexadecylmaltoside forms highly elongated, worm-like micelles due to more efficient headgroup packing, while the α-anomer forms shorter, cylindrical micelles. lu.se This difference in micellar morphology has a direct impact on the rheological properties of the surfactant solutions. lu.se

Glycosyl Headgroup: Increasing the size of the hydrophilic headgroup, for instance by using oligosaccharides, generally increases the CMC and can favor the formation of smaller, more curved micelles. oup.com The specific stereochemistry of the sugar, such as in galactosides versus glucosides, can also influence intermolecular interactions and thus the resulting self-assembled structures. researchgate.net

Hydrophilic Spacers: The introduction of flexible and hydrophilic spacers like oxyethylene units increases the effective size of the hydrophilic headgroup, which can lead to changes in the packing parameter and favor the formation of different aggregate structures. rsc.org

Gemini Structure: Gemini surfactants, with their two headgroups and two tails, have a more complex molecular geometry that often leads to the formation of vesicles or other bilayer structures at concentrations where their monomeric counterparts would form micelles. encyclopedia.pub The nature of the spacer (length, rigidity, hydrophilicity) is a critical determinant of the self-assembly behavior of gemini glucosides. nih.gov

The self-assembly can also lead to the formation of thermotropic and lyotropic liquid crystalline phases. researchgate.netnih.govwikipedia.org The type of liquid crystal phase (e.g., lamellar, hexagonal, cubic) is highly dependent on the molecular structure of the glucoside derivative, including the alkyl chain length and the nature of the headgroup. researchgate.net

Table 2: Self-Assembly Behavior of Modified Glucoside Surfactants

| Modification | Example Derivative | Effect on Self-Assembly | Resulting Structures |

| Alkyl Chain Variation | Long-chain amidopropyl betaines | Tailgroup geometry dictates micelle formation acs.org | Worm-like micelles, rod-like micelles acs.org |

| Anomeric Variation | α- and β-Hexadecylmaltoside | β-anomer allows closer headgroup packing lu.se | Elongated vs. shorter micelles lu.se |

| Headgroup Modification | Alkyl xyloglucan (B1166014) oligosaccharides | Larger headgroup influences CMC and packing oup.com | Micelles oup.com |

| Hydrophilic Spacer | Alkoxyethyl β-D-glucopyranosides | Increased hydrophilicity and solubility researchgate.net | Micelles with good foaming/emulsifying properties researchgate.net |

| Gemini Structure | Gemini dodecyl O-glucosides | Lower CMC, can form bilayers at low concentrations | Vesicles encyclopedia.pub |

Tunability of Interfacial Properties

The interfacial properties of Octadecyl D-glucoside derivatives can be strategically tuned by modifying their molecular structure, particularly the alkyl chain and the polar head group. These modifications influence their behavior at interfaces, such as the critical micelle concentration (CMC) and surface tension reduction, making them adaptable for a wide range of applications.

The length of the alkyl chain is a primary determinant of the surfactant properties of alkyl glucoside derivatives. For instance, increasing the alkyl chain length generally leads to a decrease in the CMC. This is because longer hydrophobic chains have a stronger driving force to move away from the aqueous phase and form micelles. This trend has been observed for various alkyl glucoside derivatives, including those with octyl, dodecyl, and hexadecyl chains. semanticscholar.org Specifically, octyl and dodecyl derivatives tend to integrate into the hydrophilic regions of lipid bilayers, while the longer hexadecyl derivative can modify both the internal and external regions of a model membrane. semanticscholar.org

Chemical modifications to the glucoside head group also offer a powerful means to tune interfacial properties. The synthesis of sophoroside derivatives, for example, has produced a portfolio of molecules with varied characteristics. By creating sophoroside amines with different alkyl chain lengths (from ethyl to octadecyl) on the nitrogen atom and their corresponding quaternary ammonium (B1175870) salts, researchers have been able to tailor their antimicrobial and surface activities. ugent.befrontiersin.org These modifications can introduce a positive charge, creating cationic surfactants with enhanced antimicrobial properties. ugent.beugent.be

The tunability of these surfactants is further demonstrated by the creation of glucose-based cationic surfactants containing an ester group. These amphiphiles exhibit lower surface tension and CMC values compared to conventional surfactants. semanticscholar.org The strategic combination of biotechnological production and targeted chemical modifications allows for the precise tailoring of glycolipid biosurfactants to meet specific application requirements. ugent.befrontiersin.org

Table 1: Influence of Alkyl Chain Length on the Interfacial Properties of Alkyl Glucoside Derivatives

| Derivative | Alkyl Chain Length | Effect on Interfacial Properties |

| Octyl D-glucoside | C8 | Integrates into hydrophilic regions of lipid bilayers. semanticscholar.org |

| Dodecyl D-glucoside | C12 | Integrates into hydrophilic regions of lipid bilayers. semanticscholar.org |

| Hexadecyl D-glucoside | C16 | Modifies both internal and external regions of model membranes. semanticscholar.org |

| Octadecyl D-glucoside | C18 | Long alkyl chain contributes to low CMC and strong surface activity. d-nb.info |

Enzymatic Transformations and Metabolic Pathways of Derivatives

The enzymatic transformations of octadecyl D-glucoside and its derivatives are primarily governed by the action of glycoside hydrolases. These enzymes play a crucial role in both the synthesis and degradation of these compounds, exhibiting remarkable selectivity.

Glucoside hydrolases, also known as glycosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov In the context of octadecyl D-glucoside and its analogues, these enzymes break the bond between the glucose moiety and the octadecyl alcohol. cir-safety.orgeuropa.eu This enzymatic cleavage results in the formation of the constituent alcohol and glucose. europa.eu

The process of hydrolysis can be catalyzed by various glycosidases, which are classified based on the stereochemical outcome of the reaction as either retaining or inverting enzymes. d-nb.info Retaining glycosidases proceed through a two-step mechanism involving the formation of a covalent glycosyl-enzyme intermediate, which is then attacked by water to release the glucose with the original anomeric configuration. d-nb.infonih.gov Inverting glycosidases, on the other hand, catalyze a single-step reaction where a water molecule directly attacks the anomeric carbon, leading to an inversion of the stereochemistry. d-nb.info